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Compound of Interest

Compound Name: 0rg20599

Cat. No.: B1677468

Oss, The Netherlands - Developed by Organon, the aminosteroid Org20599 emerged from
research into neuroactive steroids as a potential intravenous anesthetic agent. Although it
never reached commercialization, its unique pharmacological profile as a potent and water-
soluble modulator of GABA-A receptors has secured its place as a valuable tool in
neuroscience research. This technical guide provides an in-depth exploration of the discovery,
synthesis, mechanism of action, and preclinical evaluation of Org20599, tailored for
researchers, scientists, and drug development professionals.

Discovery and Synthesis

0Org20599, chemically known as (23,30,5a)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-
one, was part of a series of aminosteroids synthesized by Organon in the pursuit of novel
anesthetic agents with improved properties over existing neuroactive steroids. The key
innovation of this series was the introduction of a morpholinyl group at the 23 position of the
steroid nucleus, which conferred water solubility, a desirable characteristic for an intravenous
drug.

While the specific, detailed synthesis of Org20599 is not readily available in the public domain,
the general synthetic strategy for this class of 2[3-morpholinyl steroids has been described. The
synthesis involves the introduction of the morpholinyl substituent onto the steroid backbone, a
critical step that imparts the desired aqueous solubility. Further modifications, such as the
chlorination at the C-21 position, were explored to optimize anesthetic potency and duration of
action.
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Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of Org20599 is its potent modulation of the y-aminobutyric
acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central
nervous system. Like other neuroactive steroids, Org20599 acts as a positive allosteric
modulator of the GABA-A receptor. This means it binds to a site on the receptor distinct from
the GABA binding site and enhances the effect of GABA, leading to an increased influx of
chloride ions and hyperpolarization of the neuron, thus producing a sedative and anesthetic
effect.

At higher concentrations, Org20599 also exhibits activity as a direct agonist of the GABA-A
receptor, meaning it can directly open the chloride channel in the absence of GABA.

Interestingly, subsequent research revealed that Org20599 also interacts with the glycine
receptor, another important inhibitory ion channel in the central nervous system, particularly in
the brainstem and spinal cord. It acts as a positive allosteric modulator of the glycine receptor,
albeit with lower potency compared to its effects on the GABA-A receptor.

Below is a diagram illustrating the signaling pathway of Org20599 at the GABA-A receptor.
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0rg20599 enhances GABA-A receptor-mediated inhibition.

Quantitative Pharmacological Data
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Several key studies have quantified the potency and efficacy of Org20599 at its target

receptors. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of Org20599 at GABA-A and Glycine Receptors

Receptor Assay Parameter Value (pM) Reference
Electrophysiolog
ECso )
GABA-A y (Xenopus o 1.1 Weir et al., 2004
(Potentiation)
oocytes)
Electrophysiolog
] ECso )
Glycine y (Xenopus o 22.9 Weir et al., 2004
(Potentiation)
oocytes)

Table 2: In Vivo Anesthetic Potency of Org20599 in Mice

Anesthetic Potency (EDso,

Compound Reference

mglkg)
Org20599 Comparable to alphaxalone Hill-Venning et al., 1996
Alphaxalone Hill-Venning et al., 1996
Propofol Less potent than Org20599 Hill-Venning et al., 1996

Thiopentone Less potent than Org20599

Hill-Venning et al., 1996

Key Experimental Protocols

The following sections provide a high-level overview of the methodologies used in the seminal

studies of Org20599. For complete details, readers are directed to the original publications.

In Vitro Electrophysiology (Weir et al., 2004)

o Objective: To characterize the modulatory effects of Org20599 on recombinant human

GABA-A (a1p2y2L) and glycine (al) receptors.

o Methodology:
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o Receptor Expression: cRNAs for the receptor subunits were injected into Xenopus laevis

oocytes.
o Two-Electrode Voltage Clamp: Oocytes were voltage-clamped at -60 mV.

o Drug Application: GABA or glycine was applied to elicit a control current. Org20599 was
then co-applied with the agonist to determine its modulatory effect.

o Data Analysis: Concentration-response curves were generated to calculate ECso values
for the potentiation by Org20599.

The experimental workflow for the in vitro electrophysiology is depicted below.
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Workflow for in vitro electrophysiological analysis.
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In Vivo Anesthetic Activity (Hill-Venning et al., 1996)

o Objective: To determine the anesthetic profile of intravenously administered Org20599 in

mice.
o Methodology:
o Animal Model: Male mice were used.

o Drug Administration: Org20599 and reference anesthetics were administered
intravenously via the tail vein.

o Assessment of Anesthesia: The primary endpoint was the loss of the righting reflex. The
duration of anesthesia was also recorded.

o Data Analysis: The dose required to induce anesthesia in 50% of the animals (EDso) was
calculated.

In Vivo Pharmacokinetics and Pharmacodynamics
(Visser et al., 2002)

» Objective: To correlate the plasma concentrations of Org20599 with its effects on the
electroencephalogram (EEG) in rats.

o Methodology:
o Animal Model: Male Wistar rats were instrumented for EEG recording and blood sampling.
o Drug Administration: Org20599 was administered as an intravenous infusion.

o Data Collection: Serial blood samples were collected to determine plasma drug
concentrations. Continuous EEG recordings were made to measure the drug's effect on
brain activity.

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between plasma
concentration and the EEG effect was analyzed using mathematical models.
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Clinical Development and Conclusion

Despite its promising preclinical profile, including potent anesthetic activity and favorable water
solubility, Org20599 was never marketed as a clinical anesthetic. The reasons for the
discontinuation of its development are not publicly documented, but it is not uncommon for
drug candidates to fail during later stages of preclinical or early clinical development due to
unforeseen safety, tolerability, or pharmacokinetic issues in humans.

Nevertheless, Org20599 remains an important research tool for studying the pharmacology of
GABA-A and glycine receptors. Its distinct chemical structure and pharmacological properties
continue to provide valuable insights into the mechanisms of anesthesia and the modulation of
inhibitory neurotransmission. The history of Org20599 underscores the complex and often
challenging path of drug discovery and development.

 To cite this document: BenchChem. [The Aminosteroid Org20599: A Technical Overview of
its Discovery and Preclinical History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677468#discovery-and-history-of-the-aminosteroid-
org20599]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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